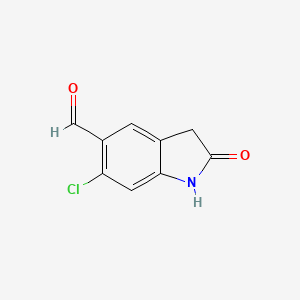![molecular formula C13H14ClN3O2 B13168244 3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)
3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the chloro and methyl groups. The final step involves the addition of the prop-2-enoic acid moiety. Reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific reagents like potassium permanganate for oxidation or sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[7][7].
Comparison with Similar Compounds
Similar Compounds
- 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoic acid
- 3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]but-2-enoic acid
Uniqueness
3-[6-Chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of the pyrazolo[3,4-b]pyridine core and the prop-2-enoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14ClN3O2 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
(E)-3-(6-chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H14ClN3O2/c1-7(2)17-13-10(8(3)16-17)6-9(12(14)15-13)4-5-11(18)19/h4-7H,1-3H3,(H,18,19)/b5-4+ |
InChI Key |
BLAKTTHLSZPOHM-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C=C(C(=N2)Cl)/C=C/C(=O)O)C(C)C |
Canonical SMILES |
CC1=NN(C2=C1C=C(C(=N2)Cl)C=CC(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)
![Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)



![1-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B13168196.png)


![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)

![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)


